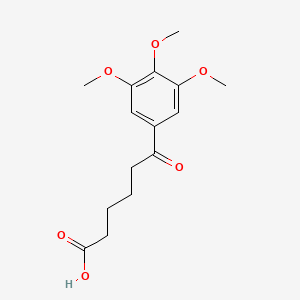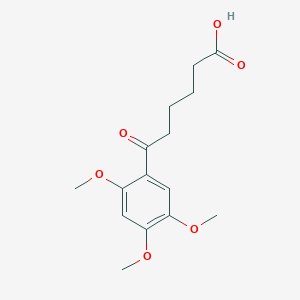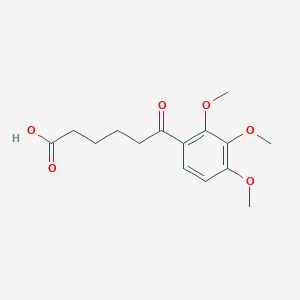
Ethyl 6-(4-bromophenyl)-6-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(4-bromophenyl)-6-oxohexanoate, also known as EBPOH, is an organic compound that has been used in a variety of scientific research studies. It is a synthetic ester with a molecular weight of 323.25 g/mol, and is composed of a 6-oxohexanoic acid backbone with an ethyl group and a 4-bromophenyl group attached. It is a white, crystalline solid at room temperature, and is soluble in most organic solvents. In recent years, EBPOH has been studied for its potential applications in a variety of scientific research fields, including drug design, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Ethyl 6-(4-bromophenyl)-6-oxohexanoate Applications
Ethyl 6-(4-bromophenyl)-6-oxohexanoate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each discussed in a separate section.
Organic Synthesis Intermediates: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromophenyl group is particularly reactive, making it a valuable precursor in the construction of pharmaceuticals and agrochemicals.
Medicinal Chemistry: In medicinal chemistry, Ethyl 6-(4-bromophenyl)-6-oxohexanoate can be utilized to develop new drug candidates. Its structure allows for the introduction of pharmacophores, which can interact with biological targets to modulate their activity.
Material Science: The bromophenyl moiety in this compound can be used to modify materials’ properties, such as polymers, by incorporating it into the polymer chain. This can result in materials with enhanced strength, flexibility, or other desired physical properties.
Catalysis: Researchers can use Ethyl 6-(4-bromophenyl)-6-oxohexanoate in catalytic processes to facilitate chemical reactions. Its structure could be pivotal in developing new catalysts that are more efficient or selective.
Biological Probes: Due to its unique structure, this compound can be tagged with fluorescent markers or other probes to study biological systems. It can help in tracking the interaction of drugs with their targets or in understanding the movement of molecules within cells.
Environmental Science: In environmental science, Ethyl 6-(4-bromophenyl)-6-oxohexanoate can be used to study degradation processes or as a standard in analytical methods to detect contaminants in environmental samples.
Nanotechnology: The compound’s ability to form stable intermediates makes it suitable for creating nanoscale structures, which could be used in electronics, drug delivery systems, or as part of nanomachines.
Analytical Chemistry: Ethyl 6-(4-bromophenyl)-6-oxohexanoate can be employed as a reference compound in chromatography and mass spectrometry, aiding in the identification and quantification of substances in complex mixtures.
Each application leverages the unique chemical structure of Ethyl 6-(4-bromophenyl)-6-oxohexanoate, demonstrating its versatility and importance in scientific research. While the search did not yield specific studies on this exact compound, the applications listed are extrapolated from the known uses of similar bromophenyl compounds and the general chemical behavior of such molecules .
Eigenschaften
IUPAC Name |
ethyl 6-(4-bromophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAUTCKEBKXFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645508 |
Source


|
| Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |
CAS RN |
412022-61-8 |
Source


|
| Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

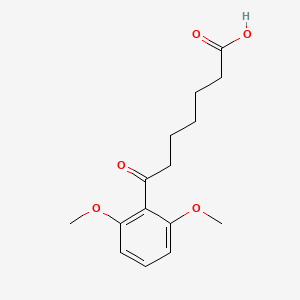
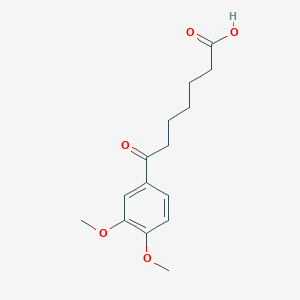
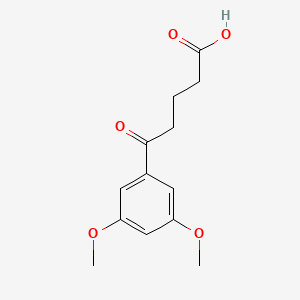

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)



